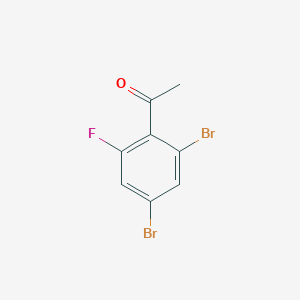

1-(2,4-Dibromo-6-fluorophenyl)ethanone

Description

Propriétés

IUPAC Name |

1-(2,4-dibromo-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDVXPBMUIONEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials

- 1-(2-Fluorophenyl)ethanone or 1-(6-fluorophenyl)ethanone : Commercially available or synthesized via Friedel-Crafts acylation of fluorobenzene derivatives.

- Bromine sources: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents.

- Solvents: Typically polar aprotic solvents such as dichloromethane (DCM), chloroform, or acetic acid.

- Catalysts/Conditions: Lewis acids (e.g., FeBr3) or radical initiators depending on the bromination method.

Bromination Procedure

- Electrophilic Aromatic Substitution (EAS) is the primary method to introduce bromine atoms on the aromatic ring.

- The fluorine substituent directs bromination to ortho and para positions due to its electron-withdrawing but ortho/para-directing nature.

- Controlled addition of bromine under cooled conditions (0 to 5 °C) to prevent polybromination beyond the 2,4-positions.

- Reaction monitoring by TLC or HPLC to determine the extent of bromination.

Representative Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br2 or NBS | NBS preferred for milder control |

| Solvent | Dichloromethane, acetic acid | DCM common for EAS bromination |

| Temperature | 0–5 °C | Low temperature to control selectivity |

| Reaction time | 1–4 hours | Monitored to avoid over-bromination |

| Catalyst | FeBr3 or no catalyst | FeBr3 enhances electrophilicity |

| Work-up | Quenching with sodium bisulfite, extraction | Removes excess bromine |

Alternative Synthetic Routes

- Suzuki-Miyaura Coupling : Starting from a 2,4-dibromo-6-fluorophenylboronic acid or boronate ester, coupling with acetyl-containing electrophiles can yield the target compound.

- Directed ortho-metalation (DoM) : Lithiation at ortho positions followed by bromination to achieve regioselective dibromination.

Research Findings and Data

Analytical Characterization

| Technique | Purpose | Typical Observations |

|---|---|---|

| NMR (1H, 13C, 19F) | Structural confirmation | Characteristic aromatic and ketone signals; fluorine coupling patterns |

| Mass Spectrometry | Molecular weight confirmation | M+ peak corresponding to dibromo-fluoro ethanone |

| HPLC / GC-MS | Purity assessment | Single major peak with retention time matching standard |

| Melting Point | Purity and identity | Sharp melting point consistent with literature |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Electrophilic Bromination | 1-(2-fluorophenyl)ethanone | Br2, FeBr3, DCM, 0–5 °C, 1–4 h | 70–85 | Classical method, good regioselectivity |

| NBS Bromination | Same as above | NBS, radical initiator, CCl4, reflux | 65–75 | Milder, less over-bromination |

| Suzuki Coupling | 2,4-dibromo-6-fluorophenylboronic acid + acetyl electrophile | Pd catalyst, base, solvent, heat | 60–80 | Alternative route, requires boronic acid |

| Directed ortho-metalation | 1-(6-fluorophenyl)ethanone | n-BuLi, TMEDA, then Br2, low temp | 60–70 | High regioselectivity, requires handling organolithium reagents |

Analyse Des Réactions Chimiques

1-(2,4-Dibromo-6-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for functional group transformations. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2,4-Dibromo-6-fluorophenyl)ethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-(2,4-Dibromo-6-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparaison Avec Des Composés Similaires

1-(2,4-Dibromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone (CAS not specified)

1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2)

- Substituents : Single bromine (4-position) and fluorine (2-position).

- Impact: Reduced steric hindrance and weaker electron-withdrawing effects compared to the dibromo-fluoro analog.

1-(2,5-Dibromo-3,6-difluorophenyl)ethanone (CAS 1803713-56-5)

- Substituents : Bromine (2,5-positions) and fluorine (3,6-positions).

- Impact : Altered regiochemistry may lead to distinct reactivity in cross-coupling reactions or nucleophilic substitutions .

Physicochemical Properties

Activité Biologique

1-(2,4-Dibromo-6-fluorophenyl)ethanone, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes bromine and fluorine substituents on the phenyl ring. This configuration is essential for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it may inhibit glycogen synthase kinase 3 (GSK3), which plays a crucial role in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various compounds reported that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity in Cancer Cell Lines

In a separate study examining the cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), the compound demonstrated varying degrees of inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| MCF-7 | 15 |

The findings indicate that this compound has potential as an anti-cancer agent, warranting further investigation into its therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies indicate that the compound is moderately soluble in organic solvents and demonstrates a reasonable half-life in biological systems. Its distribution within tissues may be influenced by its lipophilicity due to the presence of halogen substituents.

Q & A

Q. What are the key synthetic routes for 1-(2,4-Dibromo-6-fluorophenyl)ethanone?

Methodological Answer: The synthesis typically involves halogenation of a fluorophenylacetophenone precursor. A common approach uses brominating agents (e.g., HBr or NBS) under controlled conditions. For example:

- Step 1 : Start with 1-(2-fluoro-6-bromophenyl)ethanone.

- Step 2 : Introduce a second bromine at the para position via electrophilic substitution using Br₂ in the presence of FeBr₃ as a catalyst.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product .

Q. How does the substitution pattern of bromine and fluorine influence the compound’s chemical reactivity?

Methodological Answer: The ortho-bromine and para-fluorine groups create steric hindrance and electronic effects:

- Steric Effects : The ortho-Br reduces rotational freedom, impacting intermolecular interactions.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing further substitutions to meta positions. This is critical for designing derivatives with targeted reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), while ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm). ¹³C NMR distinguishes carbonyl (δ ~200 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected for C₈H₅Br₂FO: ~311.86 g/mol).

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varying halogen positions (e.g., 1-(2,5-dibromo-4-fluorophenyl)ethanone) and compare reactivity.

- Biological Assays : Test analogs in in vitro models (e.g., cytotoxicity assays using MTT protocol). highlights similar compounds’ anticancer and antimicrobial potential, suggesting a framework for SAR studies .

- Crystallography : Use X-ray diffraction (as in ) to correlate substituent geometry with activity .

Q. What computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps).

- NIST Data : Cross-validate computed vibrational frequencies (IR) with experimental data from NIST Chemistry WebBook .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. What strategies improve regioselectivity in bromination reactions for similar halogenated ethanones?

Methodological Answer:

- Directed Metalation : Use lithiation (e.g., LDA) at the ortho position of fluorophenyl precursors to guide bromine placement.

- Protecting Groups : Temporarily block reactive sites (e.g., acetyl groups) to prevent over-bromination.

- Catalytic Systems : Employ Pd-catalyzed C-H activation for selective bromination, as demonstrated in for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.